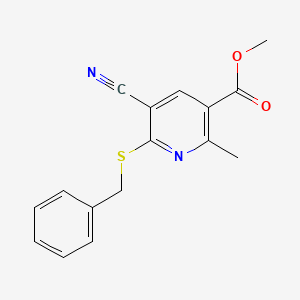![molecular formula C11H7N3O3 B2936611 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid CAS No. 1171932-64-1](/img/structure/B2936611.png)
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid” is a chemical compound . It’s structurally similar to “2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride”, which has a molecular weight of 229.62 .
Synthesis Analysis
The synthesis of similar compounds like pyrazoloquinolines involves condensation and hydrolysis followed by cyclization . This process yields the final compound with good yield under tetrahydrofuran solvent medium .Applications De Recherche Scientifique
Synthesis and Structural Insights
Researchers have developed various synthetic pathways to produce derivatives of pyrazolo[4,3-c]quinoline, emphasizing the versatility and potential of these compounds for further chemical modifications. For instance, a method for synthesizing 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines has been described, showcasing a straightforward approach using readily accessible materials, highlighting the compounds' potential for large-scale production under mild conditions (Qiao Ren, 2005).
Application in Material Science
The photovoltaic properties of pyrazolo[4,3-c]quinoline derivatives have been investigated, demonstrating their utility in organic–inorganic photodiode fabrication. These compounds exhibited promising photovoltaic properties and enhanced diode parameters, indicating their potential in electronic and optoelectronic devices (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).
Potential Antibacterial Activity
Synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to pyrazolo[4,3-c]quinoline, have shown potent cytotoxic activities against various cancer cell lines, suggesting the significance of the core structure in developing new therapeutic agents (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).
Fluorescence Properties for Light-Emitting Devices
Pyrazolo[3,4-b]quinoline derivatives have been identified as highly efficient organic fluorescent materials, highlighting their stability and potential quenching mechanisms in various solvents. This property makes them suitable for applications in light-emitting devices, with research focusing on their excited-state intramolecular proton transfer (ESIPT) and photophysical behaviors (Linping Mu, Zhiqun He, Xiangfei Kong, Guanbao Hui, Min Xu, C. Liang, X. Jing, A. Danel, E. Kulig, 2010).
Mécanisme D'action
Target of Action
Quinoline-based compounds, which this molecule is a derivative of, are known to interact with a variety of biological targets .
Mode of Action
It’s known that quinoline-based compounds can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Quinoline-based compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound has a predicted density of 1559±006 g/cm3 and a predicted boiling point of 4347±300 °C . These properties may influence its bioavailability.
Result of Action
Quinoline-based compounds are known to have a variety of effects at the molecular and cellular level .
Propriétés
IUPAC Name |
3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-10-7-4-12-8-3-5(11(16)17)1-2-6(8)9(7)13-14-10/h1-4H,(H,16,17)(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCYAUWGRFDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C=C1C(=O)O)C(=O)NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine hydrochloride](/img/no-structure.png)
![1-(4-bromobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2936531.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2936533.png)

![3-[(1,3-Benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2936536.png)
![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL](/img/structure/B2936538.png)
![2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2936539.png)
![3-(2,3-dimethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936540.png)


![(E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2936545.png)

![Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2936550.png)
